molecular formula C17H20N2S B12500119 1-(2,4-Dimethylphenyl)-3-(2-ethylphenyl)thiourea

1-(2,4-Dimethylphenyl)-3-(2-ethylphenyl)thiourea

Cat. No.: B12500119
M. Wt: 284.4 g/mol
InChI Key: BIGWFLOCOCDMQY-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(2-ethylphenyl)thiourea is an organic compound belonging to the thiourea class. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of two aromatic rings substituted with methyl and ethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-(2-ethylphenyl)thiourea typically involves the reaction of 2,4-dimethylaniline with 2-ethylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-3-(2-ethylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-(2-ethylphenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent. Preliminary studies have shown promising results in inhibiting the growth of cancer cells.

    Industry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(2-ethylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s aromatic rings and thiourea moiety play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)-3-phenylthiourea
  • 1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)thiourea
  • 1-(2,4-Dimethylphenyl)-3-(4-ethylphenyl)thiourea

Comparison: 1-(2,4-Dimethylphenyl)-3-(2-ethylphenyl)thiourea stands out due to the presence of both methyl and ethyl groups on the aromatic rings, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits unique properties, such as higher binding affinity to certain enzymes and distinct reactivity patterns in chemical reactions.

Properties

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2-ethylphenyl)thiourea

InChI

InChI=1S/C17H20N2S/c1-4-14-7-5-6-8-16(14)19-17(20)18-15-10-9-12(2)11-13(15)3/h5-11H,4H2,1-3H3,(H2,18,19,20)

InChI Key

BIGWFLOCOCDMQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

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